2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((3-(4-Fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a pyrimidoindole-derived compound featuring a 4-fluorophenyl substituent at the 3-position of the pyrimidoindole core and a thiazol-2-yl acetamide side chain. The 4-fluorophenyl group introduces electron-withdrawing properties, which may enhance binding affinity to target proteins, while the thiazol-2-yl acetamide moiety contributes hydrogen-bonding and π-π stacking capabilities.
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O2S2/c22-12-5-7-13(8-6-12)27-19(29)18-17(14-3-1-2-4-15(14)24-18)26-21(27)31-11-16(28)25-20-23-9-10-30-20/h1-10,24H,11H2,(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFAVRFWFWNLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=NC=CS4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 448.47 g/mol. The structure includes a pyrimidoindole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 448.47 g/mol |
| Molecular Formula | C23H17FN4O3S |
| LogP | 3.509 |
| Polar Surface Area | 65.338 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The thioether linkage and the presence of fluorophenyl and thiazole groups enhance its binding affinity and specificity towards these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and survival.
- Receptor Modulation : By binding to certain receptors, it may modulate signaling pathways that are crucial for cellular functions.
Antiviral and Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral and anticancer properties. For instance:
- Antiviral Activity : Compounds in the pyrimidoindole class have shown effectiveness against viral polymerases, with IC50 values often in the low micromolar range.
- Antitumor Activity : Analogous compounds have demonstrated potent growth inhibition in various cancer cell lines, with some achieving IC50 values as low as 0.20 µM.
Case Studies
- Study on Antiviral Effects :
- Anticancer Evaluation :
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl or trifluoromethoxy groups (e.g., in ) introduce stronger electron-withdrawing effects, which may enhance metabolic stability but reduce solubility.
Thiadiazole or imidazole analogs (e.g., ) exhibit distinct hydrogen-bonding profiles, which may alter selectivity for biological targets.
Synthetic Methodologies :
- The target compound and its analogs (e.g., ) are typically synthesized via HATU-mediated coupling, yielding moderate to high purity after reverse-phase chromatography.
- Substituents like trifluoromethyl or difluorocyclohexyl () require specialized reagents, increasing synthetic complexity compared to the target compound’s 4-fluorophenyl group.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclization of pyrimidine-indole hybrids, thioether formation, and amide coupling. Key steps include:
- Condensation reactions to form the pyrimidoindole core under reflux with catalysts like acetic acid .
- Thiol-alkylation using mercaptoacetamide derivatives, requiring anhydrous conditions and bases like triethylamine to promote nucleophilic substitution .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity . Critical parameters include temperature control (60–80°C for cyclization), solvent selection (DMF for amide coupling), and exclusion of moisture .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity of the pyrimidoindole core, thioether linkage, and acetamide substituents .
- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺) .
- HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity (>98% required for biological assays) .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What initial biological screening assays are most relevant for this compound?
Prioritize assays aligned with structural analogs:
- Anticancer activity : MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core modifications : Compare activity of pyrimidoindole vs. pyrazolopyrimidine analogs to assess the impact of ring fusion on target binding .
- Substituent variation : Systematically replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate electronic effects on potency .
- Thioether vs. sulfone/sulfoxide : Oxidize the thioether to sulfone and test for changes in bioavailability and target affinity .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate physicochemical properties with activity .
Q. What in vivo models are suitable for evaluating therapeutic efficacy and pharmacokinetics?
- Xenograft models : Administer 10–50 mg/kg doses in nude mice with implanted tumor lines (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition .
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and bioavailability via LC-MS/MS after oral/intravenous administration in rodents .
- Toxicity studies : Monitor liver/kidney function markers (ALT, creatinine) and histopathology in repeat-dose experiments .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets like EGFR (PDB ID: 1M17) using AutoDock Vina; validate with mutagenesis studies on predicted binding residues .
- Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100 ns simulations (GROMACS/AMBER) to identify critical interactions .
- ADMET prediction : Use SwissADME or ADMETLab to forecast blood-brain barrier penetration, CYP450 inhibition, and hERG liability .
Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Solubility optimization : Reformulate with cyclodextrins or lipid nanoparticles if poor aqueous solubility limits in vivo efficacy .
- Metabolite identification : Perform LC-MS-based metabolomics to detect inactive/degraded metabolites in plasma .
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm target binding in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
